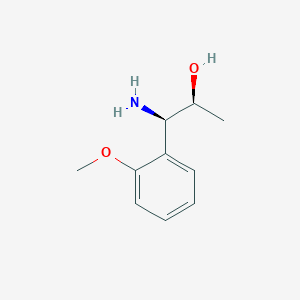
(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde.
Reduction: The aldehyde group of 2-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic hydrogenation conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes and advanced chiral resolution techniques to ensure high yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amines or amides
Applications De Recherche Scientifique
(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-Amino-1-phenylpropan-2-OL
- (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is unique due to the presence of the methoxy group at the ortho position of the phenyl ring. This structural feature can influence its binding affinity and selectivity towards specific molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m0/s1 |
Clé InChI |
AJKHUSYYXZDIRC-XVKPBYJWSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1OC)N)O |
SMILES canonique |
CC(C(C1=CC=CC=C1OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
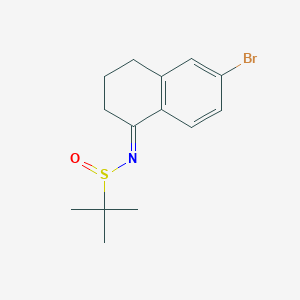
![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)
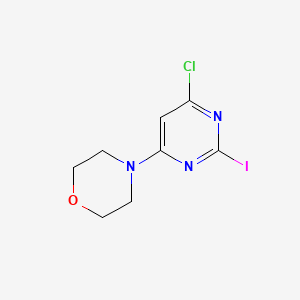

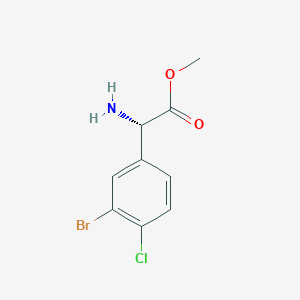

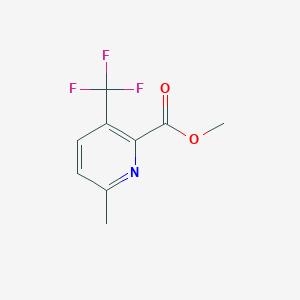
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)


